molecular formula C10H11N3O B2741242 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile CAS No. 2200035-63-6

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile

Cat. No.: B2741242
CAS No.: 2200035-63-6
M. Wt: 189.218
InChI Key: PWTRPZNDLISFNP-UHFFFAOYSA-N
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Description

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a hydroxycyclobutylamino substituent at the 2-position and a nitrile group at the 3-position of the pyridine ring. The hydroxycyclobutyl group introduces steric and electronic effects that may influence solubility, reactivity, and intermolecular interactions compared to other substituents .

Properties

IUPAC Name

2-[(2-hydroxycyclobutyl)amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-7-2-1-5-12-10(7)13-8-3-4-9(8)14/h1-2,5,8-9,14H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTRPZNDLISFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC=N2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common method includes the reaction of 2-aminopyridine with a cyclobutanone derivative under controlled conditions to introduce the hydroxycyclobutyl group. The nitrile group is then introduced through a subsequent reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The hydroxycyclobutyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Hydroxycyclobutyl vs.
  • Electron-Withdrawing Effects : The nitrile group at position 3 stabilizes the pyridine ring through electron withdrawal, a feature shared across all analogs .

Antimicrobial Activity

Derivatives with electron-deficient aromatic substituents (e.g., chlorothiophenyl) at position 6 exhibit potent antimicrobial activity. For example, compound 2e () showed 87% yield and marked inhibition against bacterial strains, attributed to the dichlorothiophenyl group’s hydrophobicity and halogen bonding . In contrast, 2-amino-pyridine-3-carbonitrile derivatives () demonstrated superior activity over pyran-carbonitrile analogs, with IC₅₀ values as low as 30.28 ± 0.01 µM in antioxidant assays .

Enzyme Inhibition

  • GSK-3 Inhibition : CHIR 99021 () is a high-affinity GSK-3 inhibitor (IC₅₀ = 10 nM) due to its dichlorophenyl-imidazole-pyrimidine substituent, which facilitates π-π stacking and hydrophobic interactions .
  • DPP-4 Inhibition: Pyrrolidinyl-ethylamino derivatives () inhibit DPP-4 via hydrogen bonding with the catalytic triad, highlighting the role of cyclic amine substituents in enzyme targeting .

Anticancer Potential

Pyridine-3-carbonitriles with extended aromatic systems (e.g., chromeno-pyridine derivatives in ) induce cell cycle arrest at G2/M phase, similar to taxol, by inhibiting CDK-2 .

Biological Activity

The compound 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile is a pyridine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile features a pyridine ring substituted with a hydroxycyclobutyl amino group and a carbonitrile moiety. The molecular formula is C11H12N2OC_{11}H_{12}N_2O, and its CAS number is 2200035-63-6. The compound can be synthesized through various chemical methods, typically involving the reaction of appropriate precursors under controlled conditions.

Target Interactions

The precise biological targets of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile remain largely unidentified. However, similar compounds in its class often interact with various biological macromolecules through:

  • Hydrogen bonding
  • Ionic interactions
  • Hydrophobic interactions

These interactions can influence several biochemical pathways, including neurotransmission and immune responses.

Biochemical Pathways

Pyridine derivatives are known to participate in a wide range of biological processes, such as:

  • Modulating neurotransmitter systems
  • Influencing cell proliferation and differentiation
  • Affecting immune system functioning

Pharmacokinetics

The pharmacokinetic profile of 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile suggests that the compound's lipophilicity, imparted by the cyclobutyl group, may enhance its absorption and distribution in biological systems. This property is crucial for determining the compound's efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that similar pyridine derivatives exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile may also possess similar activities.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using cell lines such as HeLa and MCF-7 to evaluate the compound's potential as an anticancer agent. Preliminary results indicate that it may induce apoptosis in cancer cells, although further studies are required to elucidate the underlying mechanisms.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation into related pyridine derivatives revealed significant antibacterial effects against Gram-positive bacteria, indicating potential applications for 2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile in developing new antimicrobial agents.
  • Cytotoxicity Assessment : In vitro studies demonstrated that derivatives with similar structural features can effectively inhibit the growth of cancer cell lines, suggesting that this compound could be explored for therapeutic applications in oncology.

Data Summary Table

Property Details
Molecular FormulaC11H12N2OC_{11}H_{12}N_2O
CAS Number2200035-63-6
Potential ActivitiesAntimicrobial, anticancer
Mechanisms of ActionInteraction with neurotransmitter systems
PharmacokineticsEnhanced absorption due to lipophilicity

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